molecular formula C9H8N2O B1606079 Methyl N-cyanobenzimidate CAS No. 6041-23-2

Methyl N-cyanobenzimidate

Cat. No.: B1606079
CAS No.: 6041-23-2
M. Wt: 160.17 g/mol
InChI Key: HUJTXVINLQYRNH-UHFFFAOYSA-N
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Description

Methyl N-Cyanobenzimidate (CAS Registry Number: 6041-23-2) is a versatile chemical intermediate with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is critically valued in research and development for the synthesis of pharmaceuticals, agrochemicals, and various technical products . Its molecular structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. In practical research applications, this compound serves as a key precursor. The search for efficient and versatile reagents is a ongoing challenge in synthetic chemistry, particularly for the formation of amide and ester bonds, which are fundamental in peptide synthesis and drug development . The compound's reactivity profile allows researchers to explore novel synthetic pathways. Furthermore, the use of high-quality, pure intermediates like this compound is crucial for the success of complex conjugation reactions in immunology, such as those used to develop antipeptide antibodies for biomedical studies . Please note: This product is sold For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJTXVINLQYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297036
Record name Methyl N-cyanobenzenecarboximidate
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-23-2
Record name Methyl N-cyanobenzenecarboximidate
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Record name Methyl N-cyanobenzimidate
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Record name Methyl N-cyanobenzenecarboximidate
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Record name Methyl N-cyanobenzimidate
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Physicochemical Properties of Methyl N Cyanobenzimidate

Methyl N-cyanobenzimidate is a specific compound within the N-cyanoimidate class. Its identity and basic properties are defined by a set of physicochemical data.

Interactive Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 6041-23-2 lookchem.comlabnovo.comchemical-suppliers.eu
Molecular Formula C₉H₈N₂O lookchem.comguidechem.com
Molecular Weight 160.17 g/mol
IUPAC Name methyl N-cyanobenzenecarboximidate
Boiling Point 237°C at 760 mmHg lookchem.com
Density 1.02 g/cm³ lookchem.com
Flash Point 97.1°C lookchem.com
Hydrogen Bond Acceptor Count 3 lookchem.comguidechem.com
Hydrogen Bond Donor Count 0 lookchem.com
Rotatable Bond Count 2 lookchem.comguidechem.com
Canonical SMILES COC(=NC#N)C1=CC=CC=C1 lookchem.com
InChI Key HUJTXVINLQYRNH-UHFFFAOYSA-N

Synthesis of Methyl N Cyanobenzimidate

Several synthetic routes to Methyl N-cyanobenzimidate have been reported in the chemical literature.

One of the earliest documented methods involves the reaction of a methyl benzimidate with a cyanogen (B1215507) halide. google.com Specifically, treating methyl benzimidate with cyanogen chloride in an ethereal solution provides a route to this compound. google.com Another method starts from the corresponding aldehyde. A reported synthesis involves the reaction of benzaldehyde (B42025) with cyanamide (B42294) (H₂NCN) and sodium tert-butoxide (t-BuONa) in methanol (B129727), followed by the addition of N-bromosuccinimide (NBS). This one-pot process yields this compound, which can be purified by flash chromatography. tsijournals.com A similar synthesis involves the reaction of benzimidate with cyanogen bromide or other cyanating agents in the presence of a base. ontosight.ai

Applications in Organic Synthesis

Methyl N-cyanobenzimidate serves as a valuable reagent, primarily in the synthesis of more complex molecules, including peptides and heterocycles. ontosight.ai

Its ability to activate carboxyl groups makes it useful as a coupling reagent in peptide synthesis, including solid-phase peptide synthesis, where it facilitates the efficient formation of peptide bonds. ontosight.ai Beyond peptides, it is also used for the chemical modification of other biomolecules for research purposes. ontosight.ai

A significant application of this compound is as a precursor for heterocyclic compounds.

1,2,4-Triazoles: The reaction of this compound with phenylhydrazine (B124118) in refluxing methanol (B129727) leads to the formation of 1,2,4-triazole (B32235) derivatives. tsijournals.com

1,3,5-Triazines: N-cyanoimidates, including the methyl benzimidate derivative, react with cyanamide (B42294) in the presence of a base like sodium methoxide (B1231860) to produce substituted 4-methoxy-1,3,5-triazin-2-amines. thieme-connect.dethieme-connect.de

The compound is also noted for its utility in forming esters and amides from carboxylic acids, underscoring its versatility as a synthetic reagent in general organic synthesis. ontosight.ai

Table of Compounds Mentioned

Classical Synthetic Routes

Traditional methods for synthesizing N-cyanoimidates have been well-established, providing foundational pathways to this class of compounds. These routes are typically defined by the nature of the starting materials that react with cyanamide (B42294). google.comgoogle.com

One of the primary classical methods involves the reaction of an ortho ester with cyanamide. google.com This process generally requires heating the reactants in the presence of two equivalents of an acid anhydride (B1165640), such as acetic anhydride. google.com The reaction is typically conducted at temperatures ranging from 120°C to 150°C. google.com During the reaction, an ester and carboxylic acid are distilled off, and the remaining product, the N-cyanoimidate, is then purified by vacuum distillation. google.com This method is often favored due to the relative ease of preparation for the necessary ortho ester starting materials. google.com

General Reaction Scheme: RC(OR')₃ + H₂NCN --(Acid Anhydride, 120-150°C)--> R-C(=NCN)-OR' + 2R'OH google.com

Another classical approach is the reaction of a ketene (B1206846) acetal (B89532) with cyanamide. google.com This synthesis is also carried out in the presence of an acid anhydride at elevated temperatures, similar to the ortho ester method. google.com However, the applicability of this route is considered somewhat limited due to the comparative inaccessibility of the required ketene acetal precursors. google.com Ketene acetals are a class of organic intermediates known for their utility in the synthesis of various heterocyclic compounds. magtech.com.cn

General Reaction Scheme: RCH=C(OR')₂ + H₂NCN --(Acid Anhydride, 120-150°C)--> RCH₂-C(=NCN)-OR' + R'OH google.com

The reaction between an imidate hydrohalide and cyanamide represents a third classical pathway to N-cyanoimidates. google.comgoogle.com This method involves bringing the two reactants into contact to form the N-cyanoimidate and an ammonium (B1175870) halide byproduct. google.com A related and versatile route involves the reaction of a free imidate base with a cyanogen (B1215507) halide. google.com In this variation, two moles of the imidate may be used per mole of cyanogen halide, with the second mole of the imidate acting as a base to neutralize the hydrogen halide formed during the reaction. google.com A specific, albeit low-yield, synthesis of Methyl N-cyanobenzimidate was achieved by reacting methyl benzimidate in an ether solution with cyanogen chloride, which produced the target compound in a 15% yield. google.com

General Reaction Scheme: R-C(=NH•HX)-OR' + H₂NCN --> R-C(=NCN)-OR' + NH₄X google.com

Advanced and Eco-Friendly Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of less hazardous reagents. For the synthesis of this compound, this has led to the development of one-pot procedures that combine multiple reaction steps without isolating intermediates.

A mild and efficient one-pot method for the synthesis of N-cyanobenzimidates uses aldehydes as starting materials, cyanamide as the nitrogen source, and N-bromosuccinimide (NBS) as an oxidant. organic-chemistry.orgethernet.edu.et This catalyst-free approach provides high yields of the desired product. organic-chemistry.org The reaction is typically initiated by mixing the aldehyde, such as benzaldehyde (B42025), with cyanamide and a base like sodium tert-butoxide in methanol (B129727) at room temperature. tsijournals.com Following an initial stirring period, NBS is added, and the mixture is heated for several hours to complete the reaction. tsijournals.com

This procedure has been successfully used to synthesize this compound from benzaldehyde, achieving a yield of 84%. tsijournals.com The resulting N-cyanobenzimidate can then be used as a precursor for other heterocyclic compounds, such as 1,2,4-triazoles. organic-chemistry.orgtsijournals.com The use of NBS is key to this transformation, as it acts as an effective oxidizing agent under mild conditions to facilitate the imidation. researchgate.net

Table 1: Yields of Substituted Methyl N-Cyanobenzimidates via One-Pot Synthesis tsijournals.comThis interactive table summarizes the yields for various substituted Methyl N-cyanobenzimidates prepared using the one-pot cyanoimidation method.

Starting Aldehyde Resulting Compound Yield (%)
Benzaldehyde This compound 84
4-Chlorobenzaldehyde Methyl 4-chloro-N-cyanobenzimidate 85
4-Methoxybenzaldehyde Methyl N-cyano-4-methoxybenzimidate 80

Nucleophilic Reactivity and Cycloaddition Reactions

The core of this compound's reactivity lies in the cyanobenzimidate moiety. ontosight.ai This functional group acts as an effective leaving group, which increases the electrophilicity of the imidate carbon. ontosight.ai This heightened electrophilicity makes the compound susceptible to attack by nucleophiles, a fundamental step in many of its synthetic applications. ontosight.ai

The reaction mechanism often involves the initial addition of a nucleophile to the carbon-nitrogen double bond of the imidate. This is followed by the elimination of the methoxy (B1213986) group or rearrangement, leading to the formation of a new, stable product. This reactivity pattern is central to its use in cycloaddition reactions. While not a classic 1,3-dipole itself, this compound serves as a key substrate that, upon reaction with a suitable nucleophile, generates an intermediate that can undergo intramolecular cyclization. This process is a cornerstone of its utility in forming five-membered heterocyclic rings, such as 1,2,4-triazoles. The reactions are often concerted, pericyclic shifts, characteristic of cycloaddition pathways. organic-chemistry.org

Transformations Leading to Diverse Heterocyclic Systems

The unique reactivity of this compound has been harnessed to develop synthetic routes to a variety of nitrogen-containing heterocycles. These heterocyclic structures are significant as they form the core of many pharmaceutically active compounds.

One of the most well-documented applications of N-cyanoimidates, including this compound, is in the synthesis of 1,2,4-triazole (B32235) derivatives. tsijournals.comnih.gov These five-membered rings with three nitrogen atoms are prevalent in a wide range of pharmaceutical agents. tsijournals.comscispace.com The synthesis leverages the ability of the N-cyanoimidate to react with binucleophilic reagents, such as hydrazines, to construct the triazole ring system. tsijournals.comorganic-chemistry.org This transformation provides a direct and efficient method for accessing substituted 3-amino-1,2,4-triazoles.

The reaction of this compound with hydrazines, for instance phenylhydrazine (B124118), is a key method for the synthesis of 1,2,4-triazole derivatives. tsijournals.com In this process, the hydrazine (B178648) acts as the nucleophile. The reaction mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic imidate carbon of this compound. This is followed by an intramolecular cyclization with the elimination of a molecule of methanol, leading to the formation of the stable, aromatic 1,2,4-triazole ring. This cyclization is a robust and high-yielding process. tsijournals.comnih.gov

The cyclization reaction to form 1,2,4-triazole derivatives is typically carried out under reflux conditions, with methanol being a commonly used solvent. tsijournals.com A mixture of the N-cyanoimidate and the corresponding hydrazine in methanol is heated for several hours to drive the reaction to completion. tsijournals.com For example, the reaction of methyl N-cyanoimidates with phenylhydrazine in methanol under reflux for 5 hours has been shown to produce 3-amino-1,2,4-triazole derivatives in good yields. tsijournals.com

Table 1: Synthesis of 1,2,4-Triazole Derivatives from N-Cyanoimidates

N-Cyanoimidate ReactantReagentConditionsProductYield (%)Reference
Methyl N-cyano-4-nitrobenzimidatePhenylhydrazineMethanol, Reflux, 5h3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amineNot specified tsijournals.com
Methyl 4-bromo-N-cyanobenzimidatePhenylhydrazineMethanol, Reflux, 5h3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amineNot specified tsijournals.com
Methyl N-cyano-4-methylbenzimidatePhenylhydrazineMethanol, Reflux, 5h3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazol-5-amineNot specified tsijournals.com
Methyl 4-chloro-N-cyanobenzimidatePhenylhydrazineNot specified3-(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-5-amineNot specified molaid.com

Beyond five-membered rings, this compound is also a valuable building block for the synthesis of six-membered heterocyclic systems, such as 1,3,5-triazines. organic-chemistry.orgthieme-connect.de Specifically, it can be utilized in the preparation of unsymmetrically substituted 1,3,5-triazin-2-amines. acs.org These compounds are of interest due to their diverse biological activities and applications in materials science.

The synthesis of 1,3,5-triazin-2-amines from this compound can be achieved through a cyclocondensation reaction with amidine derivatives, such as guanidines. organic-chemistry.org This transformation often proceeds as a three-component reaction, where the imidate, an amidine, and another component like an amide or aldehyde are combined. organic-chemistry.org The reaction is typically base-mediated, using a base such as cesium carbonate. organic-chemistry.org The mechanism involves the initial reaction between the this compound and the amidine derivative, which forms an intermediate that subsequently cyclizes to yield the 1,3,5-triazine (B166579) ring. This method is valued for its efficiency and the ability to generate a diverse range of substituted triazines in good yields. organic-chemistry.org

Table 2: Synthesis of 1,3,5-Triazin-2-amines from Imidates

Imidate ReactantReagentsConditionsProduct TypeReference
ImidatesGuanidines, Amides/AldehydesCesium CarbonateUnsymmetrical 1,3,5-Triazin-2-amines acs.org, organic-chemistry.org
Methyl N-cyanoacetimidateN2-hydroxybenzimidamideNot specified4-methyl-6-phenyl-1,3,5-triazin-2-amine 1-oxide thieme-connect.de
Ethyl N-cyanobenzimidateTetrazol-5-amineNot specified4-azido-6-phenyl-1,3,5-triazin-2-amine thieme-connect.de

Synthesis of 1,3,5-Triazin-2-amines

Reactions Involving Tetrazol-5-amine

The reaction of N-cyanoimidates with aminoazoles, such as 5-aminotetrazole (B145819), serves as a pathway to fused heterocyclic systems. 5-Aminotetrazole can act as a 1,3-binucleophile, with reactive sites at the exocyclic amino group and a ring nitrogen atom. researchgate.netmdpi.com This dual nucleophilicity allows it to react with electrophilic partners like this compound to form condensed pyrimidine (B1678525) rings.

While the direct reaction of this compound with 5-aminotetrazole is not extensively documented in isolation, analogous reactions have been established. For instance, N-cyanoimidates react with 3-amino-1,2,4-triazole to yield 5-amino-1,2,4-triazolo[2,3-a]-1,3,5-triazines. researchgate.net Based on this reactivity, a similar pathway is proposed for 5-aminotetrazole. The reaction likely proceeds through an initial nucleophilic attack of the exocyclic amino group of 5-aminotetrazole on the electrophilic imidate carbon of this compound. This is followed by an intramolecular cyclization involving a ring nitrogen atom, which attacks the cyano group, leading to the formation of a tetrazolo[1,5-a]pyrimidine (B1219648) scaffold. researchgate.net The formation of such fused systems is a recognized reaction pattern for 5-aminotetrazole in multicomponent reactions. researchgate.net

The reactivity of the aminotetrazole can be influenced by its substitution pattern (e.g., 1-methyl-5-aminotetrazole (B134227) vs. 2-methyl-5-aminotetrazole), which can direct the cyclization pathway. researchgate.net These reactions are valuable for synthesizing nitrogen-rich heterocycles, which are of interest in materials science and medicinal chemistry. researchgate.netnih.govcolab.ws

Synthesis of Pyrimidine Derivatives (e.g., 1,2,3,6-Tetrahydropyrimidine-5-carbonitrile)

This compound is a key precursor for synthesizing pyrimidine derivatives. The reaction of alkyl N-cyanobenzimidates with compounds containing active methylene (B1212753) groups, such as cyanoacetanilide derivatives, has been explored for the synthesis of 1,2,3,6-tetrahydropyrimidine-5-carbonitriles. researchgate.net A general method involves the reaction of N-cyanoimidates with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce 5-cyanopyrimidines. rsc.orgkoreascience.kr

A plausible mechanism for the formation of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives from an alkyl N-cyanobenzimidate and a cyanoacetanilide derivative proceeds under basic conditions. researchgate.net The reaction is initiated by the deprotonation of the active methylene group of the cyanoacetanilide. The resulting carbanion then acts as a nucleophile, attacking the electrophilic imidate carbon of this compound. This is followed by an intramolecular cyclization, where the anilide nitrogen attacks the carbon of the N-cyano group, leading to the formation of the tetrahydropyrimidine (B8763341) ring. researchgate.net

While a specific study using this compound was not found, a closely related reaction using ethyl N-ethoxycarbonylbenzimidate with various cyanoacetanilide derivatives demonstrates this pathway, yielding a series of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile compounds. researchgate.net

Table 1: Synthesis of 1,2,3,6-Tetrahydropyrimidine-5-carbonitrile Derivatives from Ethyl N-Ethoxycarbonylbenzimidate (Analogous Reaction) researchgate.net
Reactant 1 (Imidate)Reactant 2 (Cyanoacetanilide)ProductYield
Ethyl N-ethoxycarbonyl-p-methylbenzimidate2-Cyano-N-phenylacetamide2,6-Dioxo-1-phenyl-4-p-tolyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile75%
Ethyl N-ethoxycarbonylbenzimidateN-(4-Chlorophenyl)-2-cyanoacetamide1-(4-Chlorophenyl)-2,6-dioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile78%
Ethyl N-ethoxycarbonyl-p-methylbenzimidateN-Benzyl-2-cyanoacetamide1-Benzyl-2,6-dioxo-4-p-tolyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile80%
Ethyl N-ethoxycarbonylbenzimidateN-Benzyl-2-cyanoacetamide1-Benzyl-2,6-dioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile82%

Formation of Quinazoline (B50416) and Tricyclic Quinazoline Derivatives

A significant application of this compound derivatives is in the synthesis of quinazolines, which are important pharmacophores. organic-chemistry.org An efficient, two-step protocol has been developed for the synthesis of N(4)-substituted 2,4-diaminoquinazolines and related tricyclic systems starting from methyl N-cyano-2-nitrobenzimidates. organic-chemistry.orgnih.gov

The process begins with the cyanoimidation of 2-nitrobenzaldehydes to form the methyl N-cyano-2-nitrobenzimidate intermediate. This intermediate then undergoes a cascade reaction. The first step is a tandem condensation with an appropriate amine, followed by a reductive cyclization facilitated by an iron-hydrochloric acid system. organic-chemistry.orgnih.gov The reduction of the nitro group to an amino group is the key step that initiates the intramolecular cyclization to form the quinazoline ring. acs.org

This methodology is robust and can be extended to a one-pot procedure to create fused tricyclic quinazoline derivatives through a subsequent intramolecular N-alkylation. organic-chemistry.orgnih.gov Furthermore, these tricyclic quinazolines can be selectively hydrolyzed under acidic or basic conditions to yield tricyclic quinazolinones. nih.gov

Table 2: Synthesis of Quinazoline Derivatives from Substituted Methyl N-Cyanobenzimidates organic-chemistry.orgnih.gov
Starting ImidateReactantConditionsProductYield
Methyl N-cyano-2-nitrobenzimidate4-MethoxybenzylamineFe/HCl, EtOH/H₂O, refluxN⁴-(4-Methoxybenzyl)quinazoline-2,4-diamine86%
Methyl N-cyano-2-nitrobenzimidateCyclohexylamineFe/HCl, EtOH/H₂O, refluxN⁴-Cyclohexylquinazoline-2,4-diamine81%
Methyl 4,5-dimethoxy-N-cyano-2-nitrobenzimidateBenzylamineFe/HCl, EtOH/H₂O, refluxN⁴-Benzyl-6,7-dimethoxyquinazoline-2,4-diamine83%
Methyl N-cyano-2-nitrobenzimidate2-ChloroethanamineFe/HCl, EtOH/H₂O, reflux2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine (Tricyclic)78%
Methyl N-cyano-2-nitrobenzimidate3-Chloropropan-1-amineFe/HCl, EtOH/H₂O, reflux6,7-Dihydropyrimido[1,2-c]quinazolin-8-amine (Tricyclic)75%

Influence of Substituents on Reaction Selectivity and Yield

Substituents on the aromatic ring of this compound play a critical role in directing the course of reactions and influencing product yields. These effects can be understood through the interplay of electronic (inductive and resonance) and steric factors. libretexts.orgnih.gov

In other systems, substituent effects can be even more dramatic, leading to divergent reaction pathways. For instance, in a related reaction involving the cyclization of N-aryl propynamides, the electronic nature of a para-substituent on the aryl ring determines whether the product is a quinolin-2-one or a spiro organic-chemistry.orgacs.orgtrienone. wur.nl Mild substituents favor the formation of the quinolinone, whereas strong electron-donating or electron-withdrawing groups exclusively lead to the spirocyclic product. wur.nl This demonstrates that a subtle change in the electronic properties of a reactant can completely switch the reaction pathway to a different product skeleton.

These effects are generally predictable. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic attack. libretexts.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the ring's electron density, deactivating it. libretexts.org The position of the substituent (ortho, meta, para) also has a profound impact on the stability of reaction intermediates, thereby directing the regioselectivity of the reaction. libretexts.orgnih.gov

Crystallographic Analysis of this compound and its Derivatives

The crystal data for (E)-Methyl 2,6-dichloro-N-cyanobenzimidate is presented in the table below.

Crystal Data
Chemical Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 21.199(4) Å, b = 8.548(3) Å, c = 15.005(4) Å, β = 128.49(4)°
Volume 2128.2(16) ų
Z (molecules per unit cell) 8
Radiation Mo Kα
Temperature 291 K
Data sourced from the crystallographic study of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate. nih.gov

Investigation of Planarity and Dihedral Angles within the N-Cyanoimidate Fragment

The N-cyanoimidate fragment (O—C═N—C≡N) in (E)-Methyl 2,6-dichloro-N-cyanobenzimidate is observed to be substantially planar, with a maximum deviation from the mean plane of only 0.010(4) Å for the nitrogen atom of the cyano group. nih.govnih.gov This planarity suggests delocalization of electron density across this part of the molecule.

A significant structural feature is the dihedral angle between the N-cyanoimidate fragment and the benzene (B151609) ring. In the case of the 2,6-dichloro derivative, this angle is 88.50(14)°, indicating that the two planar fragments are nearly perpendicular to each other. nih.govnih.gov This orthogonal arrangement minimizes steric hindrance between the substituents on the benzene ring and the N-cyanoimidate group.

Elucidation of Intermolecular Interactions in Crystal Lattices

In the crystal lattice of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, the molecules are organized through specific intermolecular interactions. Notably, chlorine-chlorine (Cl···Cl) interactions with a distance of 3.490(2) Å are observed. nih.gov These interactions link the molecules into one-dimensional chains that extend parallel to the wisdomlib.org crystallographic direction. nih.gov Such non-covalent interactions are crucial in dictating the packing of the molecules in the solid state.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons and the methyl protons. A study of related compounds provides some insight into the expected chemical shifts. For instance, in a CDCl₃ solvent, the aromatic protons are anticipated to appear as a multiplet in the range of δ 7.61-8.10 ppm. researchgate.net The protons of the methyl group (-OCH₃) would likely appear further upfield.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the cyano group (C≡N) typically resonates in the range of 110-125 ppm. The carbon of the C=N bond would appear further downfield, and the aromatic carbons would have characteristic shifts in the 120-140 ppm region. The methyl carbon would be expected at a higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C≡N (Nitrile) 2260-2200
C=N (Imine) 1690-1640
C-O (Ether) 1300-1000
Aromatic C=C 1600-1450
Aromatic C-H 3100-3000
Aliphatic C-H 3000-2850
These are general absorption ranges and can vary based on the specific molecular environment.

The presence of a sharp absorption band around 2225 cm⁻¹ is a strong indicator of the cyano group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the cyano group (-CN), providing further evidence for the proposed structure.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, mapping out transition states and intermediates along a reaction coordinate. For this compound, theoretical studies can illuminate the pathways of its formation and its subsequent transformations, such as the widely utilized cyclocondensation reactions.

Detailed mechanistic studies using methods like Density Functional Theory (DFT) can be employed to investigate reactions such as the formation of 1,3,5-triazines from the reaction of this compound with amidine derivatives. osti.gov Such studies typically involve locating the structures of reactants, transition states, intermediates, and products on the potential energy surface. The calculated activation energies and reaction enthalpies provide a quantitative understanding of the reaction's feasibility and kinetics.

For instance, a theoretical investigation into the cyclization reaction with acetamidine (B91507) would likely proceed through a stepwise mechanism involving:

Nucleophilic attack of the amidine nitrogen on the imidate carbon.

Proton transfer steps to facilitate the elimination of methanol.

A final ring-closing step to form the triazine ring.

While specific, in-depth computational studies on the reaction pathways of this compound are not extensively documented in peer-reviewed literature, the known synthetic routes serve as a basis for theoretical exploration. The principles of such investigations follow well-established computational protocols for studying organic reaction mechanisms.

Table 1: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway of this compound with Acetamidine

This table represents hypothetical data that would be the target of a DFT study on the reaction mechanism. The values are for illustrative purposes to show the type of data generated from such a computational investigation.

StepSpeciesRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
1Reactants0.0-
2Transition State 1+15.215.2
3Intermediate 1-5.8-
4Transition State 2+8.414.2
5Intermediate 2-12.1-
6Transition State 3+2.514.6
7Products-25.0-

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial to its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a flexible molecule like this compound, rotation around single bonds gives rise to various conformers.

Experimental data from X-ray crystallography on a related compound, (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, reveals significant structural features. In the solid state, this molecule adopts an E conformation about the C=N double bond. nih.gov The N-cyanoimidate functional group is nearly planar, and it is oriented almost perpendicular to the benzene ring, with a dihedral angle of 88.50(14)°. nih.gov

Theoretical conformational analysis, typically performed using ab initio or DFT methods, can systematically explore the potential energy surface. For this compound, key rotational barriers would include:

Rotation around the C(phenyl)-C(imidate) bond.

Rotation around the C-O(methyl) bond.

Rotation around the N-CN bond.

By calculating the energy as a function of these dihedral angles, a complete energy landscape can be constructed, identifying the global minimum energy conformer and the energy barriers separating different conformers.

Table 2: Experimental and Theoretical Conformational Data of N-Cyanobenzimidates

This table combines experimental data for a substituted analog with hypothetical, yet plausible, computational data for the parent compound to illustrate the outcomes of a conformational analysis.

CompoundMethodConformation (C=N)Dihedral Angle (Ring vs. Imidate Plane)Relative Energy (kcal/mol)
(E)-Methyl 2,6-dichloro-N-cyanobenzimidateX-ray CrystalE88.50° nih.gov- (Solid State)
This compoundDFT (B3LYP)E (Global Min.)~90°0.0 (Hypothetical)
This compoundDFT (B3LYP)Z (Transition State)-+7.5 (Hypothetical)
This compoundDFT (B3LYP)E (Rotamer 2)~0°+3.2 (Hypothetical)

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a wealth of information about the distribution of electrons, which is key to predicting reactivity. For this compound, analyzing its molecular orbitals (MOs) and electrostatic potential can identify the most likely sites for electrophilic or nucleophilic attack.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the imidate nitrogen, while the LUMO is likely centered on the imidate carbon and the cyano group.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on atomic charges and bond orders, offering a quantitative picture of the electron distribution and bonding within the molecule.

These theoretical descriptors are invaluable for rationalizing the observed reactivity of this compound, such as its role as an electrophile in reactions with nucleophiles like amidines or amines. osti.gov

Table 3: Illustrative Calculated Electronic Properties of this compound

This table presents hypothetical data from a DFT calculation to illustrate the electronic characteristics that predict reactivity.

PropertyValue (Illustrative)Interpretation
HOMO Energy-7.2 eVIndicates susceptibility to oxidation or attack by strong electrophiles.
LUMO Energy-1.5 eVIndicates susceptibility to reduction or attack by nucleophiles.
HOMO-LUMO Gap5.7 eVReflects the molecule's kinetic stability.
NBO Charge on Imidate Carbon (C=N)+0.45 eConfirms the electrophilic nature of this site.
NBO Charge on Imidate Nitrogen (C=N)-0.52 eHighlights the nucleophilic and basic character of the imidate nitrogen.
NBO Charge on Cyano Nitrogen (C≡N)-0.48 eIndicates a site for potential coordination or protonation.

Theoretical Contributions to Synthetic Design Principles

Computational chemistry is no longer just an explanatory tool; it is increasingly used in a predictive capacity to guide synthetic efforts. Theoretical studies can contribute to synthetic design by:

Screening Precursors and Reagents: The synthesis of this compound itself, for example from a benzonitrile (B105546) precursor, can be optimized by computationally screening different activating groups or reaction conditions to predict yields and side-product formation.

Predicting Regio- and Stereoselectivity: In reactions where this compound is used to build more complex molecules, such as substituted heterocycles, computational modeling can predict the most likely isomeric product. By calculating the activation barriers for competing pathways leading to different isomers, synthetic chemists can choose conditions that favor the desired outcome.

Designing Novel Reactions: By understanding the intrinsic electronic properties and reactivity patterns of the N-cyanoimidate functional group, computational chemists can propose novel, yet-untested, reactions. For example, theoretical studies might predict the feasibility of [3+2] cycloaddition reactions with certain dipolarophiles, opening new avenues for the synthesis of five-membered heterocyclic rings.

The synergy between theoretical prediction and experimental validation accelerates the discovery and optimization of synthetic routes, making computational chemistry an indispensable part of modern synthetic design.

Applications in Advanced Organic Synthesis and Chemical Biology

Methyl N-Cyanobenzimidate as a Strategic Reagent in Complex Molecule Synthesis

The utility of a reagent in the synthesis of complex molecules is defined by its reactivity, selectivity, and ability to facilitate the formation of challenging chemical bonds under mild conditions. While this compound possesses reactive sites that could theoretically be exploited, its specific role as a strategic reagent remains an area of prospective research.

Role as a Coupling Reagent in Peptide Synthesis and Biomolecule Derivatization

Peptide synthesis relies on the formation of amide bonds between amino acids. This process requires the activation of a carboxylic acid group to facilitate its reaction with an amino group, a role fulfilled by coupling reagents. Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts, which are valued for their high efficiency and ability to suppress side reactions like racemization.

A thorough review of scientific databases reveals a lack of specific, documented instances of this compound being employed as a coupling reagent in peptide synthesis. Similarly, its application in the derivatization of biomolecules for analytical or functional purposes is not described in the available literature. The potential reactivity of the imidate group with nucleophiles like amines exists in principle, but its efficiency and compatibility with the complex functional groups present in peptides and other biomolecules have not been reported.

Precursor for Pharmacologically Relevant Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one heteroatom, are foundational scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis of these structures often relies on versatile precursors that can react with multiple nucleophiles to form the desired ring system. Imidates, in general, are known precursors for various nitrogen-containing heterocycles. imist.ma

Utility in the Synthesis of 1,2,4-Triazole (B32235) Scaffolds for Medicinal Chemistry

The 1,2,4-triazole ring is a key component in a wide range of pharmaceuticals, exhibiting antifungal, antiviral, and anticancer properties. The synthesis of this scaffold typically involves the cyclization of compounds containing a hydrazine (B178648) or hydrazide moiety with a one-carbon unit.

Theoretically, the imidate carbon of this compound is electrophilic and could react with a dinucleophile such as hydrazine. Such a reaction could potentially lead to a cyclized product, forming a heterocyclic ring. However, specific methods detailing the use of this compound as a direct precursor for the synthesis of 1,2,4-triazole scaffolds are not found in the reviewed literature. One study on the reactivity of related imidates demonstrated that N-substituted imidates can react with hydrazine derivatives to form fused heterocyclic systems like 1-amino imist.maresearchgate.netmdpi.comtriazino[1,2-a]benzimidazole, which involves a more complex intramolecular cyclization pathway than that required for a simple 1,2,4-triazole. imist.ma This suggests that the reaction pathway can be highly dependent on the specific substrate and conditions.

Illustrative Reaction Scheme for Heterocycle Formation

The following table presents a hypothetical reaction scheme for the synthesis of a 1,2,4-triazole from an O-alkyl N-cyanoimidate and a hydrazine derivative. It is important to note that this specific reaction using this compound has not been documented in the searched literature and is provided for illustrative purposes only.

Reactant 1Reactant 2Potential Product (Hypothetical)Conditions
This compoundHydrazine Hydrate3-Phenyl-5-amino-1H-1,2,4-triazoleHeat, Solvent (e.g., Ethanol)
This compoundPhenylhydrazine (B124118)3-Phenyl-5-amino-1-phenyl-1H-1,2,4-triazoleAcid or Base Catalyst, Reflux

Contribution to the Design of Other Biologically Inspired Heterocycles

Beyond triazoles, the imidate functional group can, in principle, serve as a building block for other N-heterocycles such as pyrimidines, imidazoles, or oxadiazoles, depending on the reaction partner. For instance, reaction with amidines or ureas could potentially lead to different five- or six-membered ring systems. Despite this theoretical potential, a literature search did not yield specific examples of this compound being used to synthesize other biologically inspired heterocycles. The development of such synthetic routes remains an underexplored area of research.

Enabling Development of Novel Synthetic Methodologies

A key measure of a compound's importance in organic chemistry is its ability to enable entirely new types of reactions or synthetic strategies. This often involves unique reactivity that allows for bond formations that were previously difficult or inefficient. The N-cyanoimidate functional group, with its combination of a C=N double bond, an ether linkage, and a nitrile group, presents a unique electronic and steric environment.

However, at present, there are no widely reported novel synthetic methodologies that have been specifically developed or enabled by the use of this compound. Its role in catalysis, multicomponent reactions, or as a key intermediate in new synthetic pathways has not been established in the scientific literature reviewed for this article. Research into the fundamental reactivity of this compound could potentially unveil new synthetic applications in the future.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems for Methyl N-Cyanobenzimidate

The development of efficient and sustainable synthetic methodologies is paramount for the advancement of chemical sciences. Future research into this compound should prioritize the exploration of novel synthetic pathways and the implementation of advanced catalytic systems.

Current synthetic approaches to related N-cyano compounds often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and potentially hazardous reagents. A significant leap forward would be the development of catalytic routes to this compound. For instance, transition metal catalysis, which has revolutionized organic synthesis, could offer milder and more efficient pathways. The investigation of catalysts based on earth-abundant metals would be a particularly sustainable approach.

Furthermore, the synthesis of a substituted analog, (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, has been reported, providing a foundational methodology. Future work could expand upon this by exploring a broader range of substituted benzonitriles and methanol (B129727) derivatives, thereby accessing a library of this compound analogs with diverse electronic and steric properties. The development of one-pot syntheses, where multiple synthetic steps are carried out in a single reaction vessel, would also enhance the efficiency and atom economy of these processes.

ParameterTraditional MethodsFuture Catalytic Methods
Reagents Stoichiometric, potentially hazardousCatalytic, often milder
Conditions Often harsh (high temp/pressure)Milder, more controlled
Efficiency Can be lower, more wasteHigher, improved atom economy
Sustainability LowerHigher, potential for recyclable catalysts

Development of Chiral this compound Derivatives and Asymmetric Synthesis

Chirality plays a crucial role in the functionality of molecules, particularly in biological and materials science contexts. The development of chiral derivatives of this compound and methods for their asymmetric synthesis represents a significant and valuable research trajectory.

A promising avenue for achieving stereocontrol is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. For instance, the use of N-sulfinyl imidates as chiral auxiliaries has been successful in the asymmetric synthesis of other imidates and could be adapted for the synthesis of chiral this compound derivatives.

Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. The development of chiral Lewis acids or organocatalysts for the synthesis of this compound could provide highly enantioselective routes to these compounds. The resulting chiral N-cyanobenzimidates could find applications as chiral building blocks in the synthesis of more complex molecules or as chiral ligands in catalysis.

Asymmetric StrategyDescriptionPotential for this compound
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry.Adaptation of existing methods, such as those using N-sulfinyl imidates.
Asymmetric Catalysis Use of a chiral catalyst to favor one enantiomer.Development of novel chiral Lewis acid or organocatalytic systems.
Chiral Pool Synthesis Starting from readily available chiral natural products.Less direct, but could be explored for specific target derivatives.

Potential Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound, combining a benzimidate core with a cyano group, suggest a range of potential applications in materials science and polymer chemistry.

The benzimidazole moiety, structurally related to the benzimidate core, is known to impart desirable properties to polymers, such as high thermal stability and mechanical strength. This suggests that polymers incorporating the this compound unit could exhibit enhanced performance characteristics. Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization to create novel high-performance materials.

The cyano group is also a key functional group in materials science, often contributing to desirable electronic and optical properties. For example, the high polarity of the nitrile group can be exploited in the design of materials with nonlinear optical (NLO) properties. The incorporation of this compound into polymer backbones or as side chains could lead to new materials for applications in optoelectronics and photonics. Furthermore, the N-cyanoimidate functionality could serve as a versatile handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Integration of Advanced Computational Modeling for Predictive Synthetic Design

The integration of advanced computational modeling offers a powerful tool for accelerating the discovery and optimization of synthetic pathways and for predicting the properties of novel molecules. The application of computational chemistry to the study of this compound could provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of potential synthetic routes to this compound. mdpi.com Such studies can help in identifying the most energetically favorable pathways, predicting the effects of different catalysts and reaction conditions, and understanding the origins of stereoselectivity in asymmetric syntheses. This predictive capability can significantly reduce the amount of trial-and-error experimentation required.

Furthermore, computational modeling can be used to predict the properties of materials derived from this compound. For example, quantum mechanical calculations can estimate the electronic and optical properties of polymers containing this moiety, aiding in the in silico design of new functional materials with tailored characteristics. nih.govslideshare.net The use of machine learning and artificial intelligence to screen virtual libraries of this compound derivatives for desired properties is another exciting future direction that could revolutionize the materials discovery process.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of catalyst performance, understanding stereoselectivity. mdpi.com
Molecular Dynamics (MD) Simulation of polymer chain dynamics and prediction of bulk material properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic or catalytic reactions involving large systems.
Machine Learning/AI High-throughput screening of virtual compound libraries for desired properties.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Methyl N-cyanobenzimidate with high purity?

  • Methodological Answer : Synthesis requires strict control of reaction conditions, including stoichiometric ratios, solvent selection (e.g., anhydrous methanol), and temperature (typically 0–5°C for imidate formation). Post-reaction purification via recrystallization or column chromatography is critical. Characterization using 1^1H NMR, 13^{13}C NMR, and GC-MS ensures structural confirmation .
  • Example Table :

ParameterOptimal RangePurpose
Temperature0–5°CMinimize side reactions
SolventAnhydrous MeOHEnhance nucleophilicity
PurificationColumn chromatographyRemove unreacted precursors

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Confirm molecular structure and substituent positions.
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm1^{-1}).
  • GC-MS : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and bond angles (CCDC 1965367) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact). Use fume hoods, PPE (gloves, goggles), and proper waste disposal. Monitor for respiratory irritation during prolonged exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use Design of Experiments (DOE) to test variables:

  • Catalyst loading (e.g., HCl vs. H2_2SO4_4).
  • Solvent polarity (e.g., DMF vs. THF).
  • Reaction time (kinetic monitoring via TLC).
    Statistical analysis (ANOVA) identifies significant factors. Reference literature protocols to benchmark results .

Q. How to resolve discrepancies in spectroscopic data from different synthesis batches?

  • Methodological Answer :

Cross-validate data with primary literature (e.g., compare 1^1H NMR shifts with published values).

Repeat experiments under controlled conditions.

Use multivariate analysis (e.g., PCA) to detect outliers.

Re-examine purification steps for residual solvents or byproducts .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution and frontier orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability.
  • QSPR Models : Correlate structural features with reactivity. Validate predictions with experimental data (e.g., Hammett constants) .

Q. How to design experiments to explore the reactivity of this compound under various conditions?

  • Methodological Answer :

Define Objectives : E.g., assess hydrolysis kinetics or nucleophilic substitution pathways.

Variables : pH, temperature, nucleophile concentration.

Analytical Tools : Use HPLC for kinetic profiling; 15^{15}N-labeled analogs for mechanistic studies.

Milestones : Establish timelines for data collection and peer review .

Q. How to integrate experimental findings with computational models to predict reaction pathways?

  • Methodological Answer :

  • Hybrid Workflow :

Generate experimental kinetic data.

Calibrate computational models (e.g., transition state theory).

Validate predictions via isotope labeling or trapping intermediates.

  • Tools: Gaussian for DFT, PyMol for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.